REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N+:18]([O-:20])=[O:19])=[C:9]([NH:11]C(=O)C(F)(F)F)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N+:18]([O-:20])=[O:19])=[C:9]([NH2:11])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
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Name
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N-(5-tert-butyl-2-nitro-phenyl)-2,2,2-trifluoro-acetamide
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Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)NC(C(F)(F)F)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was used without any purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)N)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |